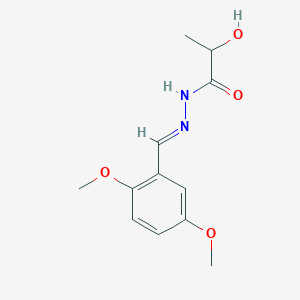
N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide
Descripción general
Descripción
N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide, also known as DMPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DMPH is a Schiff base derivative of hydrazide, which exhibits a wide range of biological activities. The compound is synthesized by the condensation reaction of 2,5-dimethoxybenzaldehyde and 2-hydroxypropanehydrazide. In
Mecanismo De Acción
The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is not fully understood, but it is believed to involve multiple pathways. The compound's antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The anti-inflammatory activity of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. The antimicrobial activity of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is believed to be mediated by its ability to disrupt the bacterial cell membrane and inhibit the synthesis of essential proteins. The antitumor activity of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is thought to be due to its ability to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways. The anticonvulsant activity of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is believed to be mediated by its ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects:
N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide has been found to exhibit various biochemical and physiological effects. The compound has been reported to reduce oxidative stress and inflammation, improve immune function, and modulate neurotransmission. Furthermore, N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide has been found to possess anticancer properties by inhibiting tumor growth and inducing apoptosis. The compound has also been reported to enhance wound healing and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is a versatile compound that can be easily synthesized in the laboratory. The compound exhibits a wide range of biological activities, making it suitable for various research applications. However, N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate concentrations of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide in experiments and to conduct toxicity studies before using the compound in vivo.
Direcciones Futuras
There are several future directions for the research on N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegeneration. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide and to identify its molecular targets. Furthermore, the development of novel derivatives of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide with improved biological activities and pharmacokinetic properties is another potential direction for future research.
Conclusion:
In conclusion, N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is a promising compound that exhibits a wide range of biological activities. The compound's antioxidant, anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties make it suitable for various research applications. However, further studies are needed to fully understand the compound's mechanism of action and to identify its molecular targets. The development of novel derivatives of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide with improved biological activities and pharmacokinetic properties is another potential direction for future research.
Aplicaciones Científicas De Investigación
N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide has been extensively studied for its biological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. The compound has shown promising results in various in vitro and in vivo studies. For instance, N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide has been reported to exhibit potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation. The compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide has been found to possess antimicrobial activity against various bacterial and fungal strains. The compound has also demonstrated antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide has been reported to exhibit anticonvulsant activity by modulating the GABAergic system.
Propiedades
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-hydroxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)12(16)14-13-7-9-6-10(17-2)4-5-11(9)18-3/h4-8,15H,1-3H3,(H,14,16)/b13-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWIESHOBIGXNS-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-hydroxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






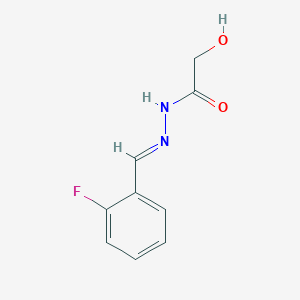
![2-methyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862580.png)

![N-(2,5-dimethylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862612.png)
![methyl 2-{5'-[(phenylimino)methyl]-2,2'-bithien-5-yl}-4-quinolinecarboxylate](/img/structure/B3862614.png)
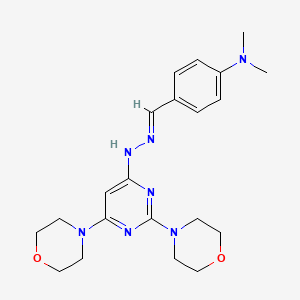
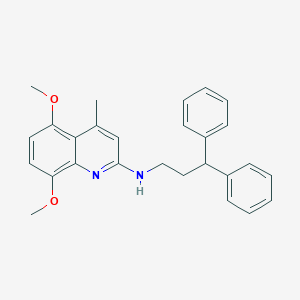
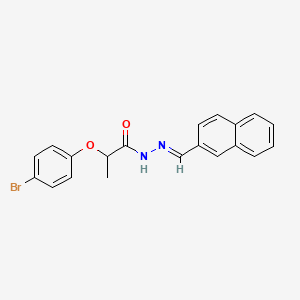
![N'-[4-(methylthio)benzylidene]cyclopropanecarbohydrazide](/img/structure/B3862640.png)
![N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide](/img/structure/B3862648.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B3862654.png)